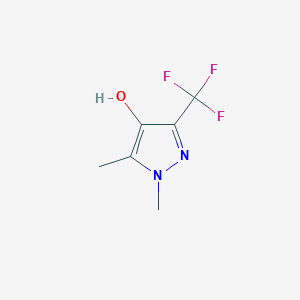
1,5-Dimethyl-3-(trifluoromethyl)-1H-pyrazol-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Dimethyl-3-(trifluoromethyl)-1H-pyrazol-4-ol is a chemical compound with the molecular formula C6H7F3N2O It is a pyrazole derivative, characterized by the presence of two methyl groups and a trifluoromethyl group attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dimethyl-3-(trifluoromethyl)-1H-pyrazol-4-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,3-diketones with hydrazine derivatives in the presence of a trifluoromethylating agent. The reaction conditions often require a solvent such as ethanol or acetonitrile and may be catalyzed by acids or bases to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1,5-Dimethyl-3-(trifluoromethyl)-1H-pyrazol-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can convert the compound into different pyrazole derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a variety of functionalized pyrazole derivatives .
Scientific Research Applications
1,5-Dimethyl-3-(trifluoromethyl)-1H-pyrazol-4-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 1,5-Dimethyl-3-(trifluoromethyl)-1H-pyrazol-4-ol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable scaffold for drug design, as it can modulate the activity of enzymes and receptors involved in various biological pathways .
Comparison with Similar Compounds
Similar Compounds
- 1,5-Dimethyl-3-(trifluoromethyl)-1H-pyrazole
- 4-Bromo-1,2-dimethyl-1H-imidazole
- 2-Trifluoromethyl-4,5-dicyanoimidazole
Uniqueness
1,5-Dimethyl-3-(trifluoromethyl)-1H-pyrazol-4-ol is unique due to its specific substitution pattern on the pyrazole ring. The presence of both methyl and trifluoromethyl groups imparts distinct chemical and physical properties, such as increased stability and reactivity, compared to other similar compounds .
Biological Activity
1,5-Dimethyl-3-(trifluoromethyl)-1H-pyrazol-4-ol is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its synthesis, biological properties, and potential therapeutic applications, with a focus on anti-inflammatory and analgesic effects.
- Molecular Formula : C6H7F3N2O
- Molecular Weight : 180.13 g/mol
- CAS Number : 656825-59-1
Synthesis
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions to introduce the trifluoromethyl group, which is crucial for enhancing biological activity. Various methods have been reported in the literature, including multi-step reactions that yield high purity compounds suitable for biological testing .
Anti-inflammatory Activity
Research indicates that derivatives of pyrazole compounds, including this compound, exhibit significant anti-inflammatory properties. A study highlighted that related pyrazole derivatives showed promising COX-2 inhibitory activity with selectivity indices indicating their potential as safer alternatives to traditional NSAIDs .
Key Findings :
- The compound displayed a COX-2 selectivity index of up to 9.31 in certain derivatives .
- Histopathological studies revealed minimal degenerative changes in organs like the liver and kidneys when tested in vivo, suggesting a favorable safety profile .
Analgesic Effects
In addition to anti-inflammatory properties, the compound has been evaluated for its analgesic effects. In various animal models, it demonstrated significant pain relief comparable to established analgesics such as diclofenac and celecoxib.
Case Study :
In a carrageenan-induced rat paw edema model, compounds similar to this compound showed inhibition percentages significantly higher than control groups .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C6H7F3N2O |
| Molecular Weight | 180.13 g/mol |
| CAS Number | 656825-59-1 |
| COX-2 Selectivity Index | Up to 9.31 |
| ED50 (Anti-inflammatory) | Significant (exact value varies by derivative) |
The mechanism through which this compound exerts its biological effects primarily involves the inhibition of cyclooxygenase enzymes (COX). This inhibition leads to a decrease in prostaglandin synthesis, which is responsible for inflammation and pain signaling pathways.
Properties
CAS No. |
1624262-42-5 |
|---|---|
Molecular Formula |
C6H7F3N2O |
Molecular Weight |
180.13 g/mol |
IUPAC Name |
1,5-dimethyl-3-(trifluoromethyl)pyrazol-4-ol |
InChI |
InChI=1S/C6H7F3N2O/c1-3-4(12)5(6(7,8)9)10-11(3)2/h12H,1-2H3 |
InChI Key |
AFKYRWRLFTYBSE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C)C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















